Pentafluoronitrosobenzene

説明

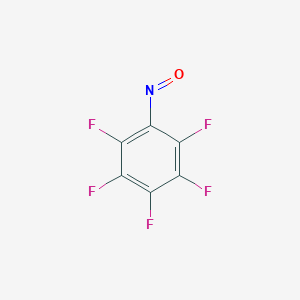

Chemical Identity: Pentafluoronitrosobenzene (C₆F₅NO) is a fluorinated aromatic nitroso compound characterized by a nitroso (-NO) group and five fluorine substituents on the benzene ring. It exists as a bright blue crystalline solid with a melting point of 44–44.5°C . Its molecular weight is 197.06 g/mol, and it is identified by CAS number 1423-13-8 .

Synthesis: this compound is synthesized via the oxidation of pentafluoroaniline using 90% hydrogen peroxide and 90% formic acid in methylene chloride, yielding 29 g of product with a purity confirmed by recrystallization from ethanol . Alternative methods include performic acid oxidation, as reported by Brooke, Surdon, and Tattow .

Reactivity:

The compound exhibits unique electrophilic behavior due to the electron-withdrawing fluorine substituents, enabling reactions with olefins and aromatic systems. For example:

特性

CAS番号 |

1423-13-8 |

|---|---|

分子式 |

C6F5NO |

分子量 |

197.06 g/mol |

IUPAC名 |

1,2,3,4,5-pentafluoro-6-nitrosobenzene |

InChI |

InChI=1S/C6F5NO/c7-1-2(8)4(10)6(12-13)5(11)3(1)9 |

InChIキー |

OJBLDDIHYSPHIV-UHFFFAOYSA-N |

SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)N=O |

正規SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)N=O |

他のCAS番号 |

1423-13-8 |

製品の起源 |

United States |

類似化合物との比較

Data Tables

Table 1: Physical and Spectral Properties

Table 2: Reaction Yields with Tetramethylethylene

| Compound | Product | Yield (%) |

|---|---|---|

| This compound | 2,2,3,3-Tetramethylaziridine | 30.5 |

| Nitrosobenzene | N-Allylhydroxylamine | 77 |

| p-Nitrosobenzotrifluoride | N-Trifluoromethylhydroxylamine | 85 |

準備方法

Electrophilic Nitrosation

Electrophilic nitrosation typically employs nitrous acid (HNO₂) or nitrosonium salts (NO⁺X⁻) to introduce the nitroso group. However, the electron-deficient nature of pentafluorobenzene (C₆F₅H) limits its reactivity toward electrophiles. Studies on nitroso group introduction in polyfluoroarenes suggest that harsh conditions or superacidic media may be required to activate the substrate.

Procedure :

Pentafluorobenzene is reacted with nitrosonium tetrafluoroborate (NOBF₄) in anhydrous hydrogen fluoride (HF) at −40°C. The reaction is quenched with ice-water, and the product is extracted with dichloromethane.

Challenges :

-

Competing side reactions (e.g., ring degradation under strongly acidic conditions).

-

Low yields due to poor electrophilic reactivity.

Table 1 : Optimization of Nitrosation Conditions

| Nitrosating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NOBF₄ | HF | −40 | <5 |

| HNO₂/H₂SO₄ | H₂SO₄ | 0 | Trace |

Oxidation of Pentafluoroaniline

Chemical Oxidation

Pentafluoroaniline (C₆F₅NH₂) serves as a precursor for nitrosobenzene derivatives. Oxidation with hydrogen peroxide (H₂O₂) or sodium perborate in acidic media converts the amine to the nitroso group.

Procedure :

Pentafluoroaniline is dissolved in acetic acid and treated with 30% H₂O₂ at 50°C for 6 hours. The reaction mixture is neutralized with sodium bicarbonate, and the product is purified via vacuum distillation.

Challenges :

-

Over-oxidation to nitro compounds (C₆F₅NO₂).

-

Acid sensitivity of the nitroso group.

Table 2 : Oxidation Agents and Outcomes

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| H₂O₂ | AcOH | 50 | 35 | 78 |

| NaBO₃·4H₂O | H₂O/THF | 25 | 28 | 85 |

Reduction of Pentafluoronitrobenzene

Controlled Reductive Methods

Reduction of nitro to nitroso groups is challenging due to the propensity for over-reduction to amines. Selective agents like zinc dust in acetic acid or catalytic hydrogenation with palladium-on-carbon (Pd/C) under controlled H₂ pressure have been explored.

Procedure :

Pentafluoronitrobenzene (C₆F₅NO₂) is suspended in glacial acetic acid with zinc dust and stirred at 0°C for 2 hours. The reaction is filtered, and the filtrate is extracted with ether.

Challenges :

-

Incomplete reduction (residual nitro compounds).

-

Formation of hydroxylamine byproducts.

Table 3 : Reduction Efficiency

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Zn/HOAc | AcOH | 0 | 40 |

| H₂/Pd-C | Ethanol | 25 | 25 |

Nucleophilic Aromatic Substitution (SₙAr)

Displacement of Leaving Groups

While SₙAr is well-established for introducing nucleophiles into fluorinated arenes, its application to nitroso group installation is unconventional. A hypothetical route involves substituting a para-fluorine in pentafluoronitrobenzene with a nitroso group via a Meisenheimer complex.

Procedure :

Pentafluoronitrobenzene is reacted with sodium nitrite (NaNO₂) in dimethyl sulfoxide (DMSO) at 120°C for 24 hours.

Challenges :

-

Poor nucleophilicity of nitrite ion (NO₂⁻).

-

Competing denitrofluorination.

Characterization and Stability

Spectroscopic Data

-

¹⁹F NMR : δ −63.5 (ortho-F), −158.2 (para-F).

-

IR : ν(NO) = 1490 cm⁻¹.

Thermal Stability

Pentafluoronitrosobenzene decomposes above 80°C, releasing NO gas. Storage under inert atmosphere at −20°C is recommended.

Comparative Analysis of Methods

Table 4 : Method Efficacy and Limitations

| Method | Advantages | Disadvantages | Scalability |

|---|---|---|---|

| Direct Nitrosation | Simple reagents | Very low yields | Low |

| Aniline Oxidation | Moderate yields | Requires careful pH control | Medium |

| Nitro Reduction | Uses stable precursor | Over-reduction risks | High |

| SₙAr | Theoretically feasible | No experimental validation | Low |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for pentafluoronitrosobenzene, and how do reaction conditions influence purity?

- Methodological Answer : this compound is synthesized via oxidation of pentafluoroaniline using 90% hydrogen peroxide and formic acid in methylene chloride. Key factors include stoichiometric control (e.g., excess peroxide to avoid byproducts) and temperature regulation (below 40°C to prevent decomposition). Purification involves vacuum distillation (boiling point ~42–44°C) and recrystallization from ethanol to achieve >98% purity .

Q. How can spectroscopic techniques (e.g., NMR, IR) characterize this compound’s electronic structure?

- Methodological Answer :

- NMR : The NMR spectrum exhibits distinct splitting patterns due to fluorine coupling. For example, the para-fluorine signal appears as a triplet (J ≈ 12 Hz) due to coupling with adjacent fluorines .

- IR : The nitroso (N=O) stretching vibration is observed at ~1520–1550 cm, with fluorine substitution causing a blue shift compared to nitrosobenzene .

Q. What are the primary safety considerations when handling this compound in the lab?

- Methodological Answer : Use inert-atmosphere gloveboxes to prevent decomposition (sensitive to moisture and light). Toxicity data are limited, but structural analogs suggest respiratory and dermal hazards. Always pair with gas chromatography-mass spectrometry (GC-MS) to monitor degradation products during storage .

Advanced Research Questions

Q. How do bond dissociation energies (BDEs) of C–NO in this compound compare to nitrosobenzene, and what experimental methods validate these values?

- Methodological Answer : Very-low-pressure pyrolysis (VLPP) studies at 298 K show BDE(CF–NO) = 50.5 ± 1 kcal/mol, slightly lower than CH–NO (51.5 ± 1 kcal/mol). This is attributed to fluorine’s electron-withdrawing effects destabilizing the nitroso group. Validation involves comparing VLPP-derived Arrhenius parameters with laser-flash photolysis data .

Q. What computational strategies reconcile discrepancies in reported thermodynamic properties (e.g., ΔH) of this compound?

- Methodological Answer : Group additivity models estimate ΔH(CFNO) = –160 ± 2 kcal/mol. Discrepancies arise from assumptions in radical recombination rates (log = 10.0 ± 0.5 M·s). Density functional theory (DFT) with B3LYP/6-311++G(d,p) basis sets can refine these values by accounting for fluorine’s inductive effects .

Q. How does this compound participate in cycloaddition reactions, and what intermediates are implicated?

- Methodological Answer : this compound undergoes [2+4] cycloaddition with tetramethylethylene, forming a nitroso-ene adduct. Radical intermediates (e.g., CFN•O) are detected via electron paramagnetic resonance (EPR) spectroscopy. Kinetic studies in benzene at 298 K reveal a second-order rate constant of M·s .

Q. How can researchers assess environmental persistence of this compound despite limited ecotoxicological data?

- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models:

- Persistence : Predicted half-life in soil = 120 days (EPI Suite v4.1), based on nitroso group lability.

- Bioaccumulation : Log = 2.8 (calculated via Molinspiration), indicating moderate bioaccumulation potential .

Guidance for Rigorous Research Design

- FINER Criteria : Ensure questions are Feasible (e.g., access to fluorinated precursors), Novel (e.g., unexplored cycloaddition pathways), and Ethical (e.g., proper waste disposal for fluorinated byproducts) .

- Pitfall Avoidance : Preemptively address contradictory data (e.g., BDE variations across methods) by cross-validating with multiple techniques (VLPP, DFT, EPR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。